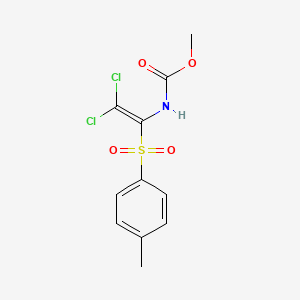

Methyl (2,2-dichloro-1-tosylvinyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (2,2-dichloro-1-tosylvinyl)carbamate” is a specific type of carbamate compound . Carbamates are organic compounds derived from carbamic acid (H2NCO2H). The simplest ester derived from carbamic acid is Methyl carbamate, which is a colourless solid .

Synthesis Analysis

Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . The synthesis of carbamates can also be achieved via alcoholysis of carbamoyl chlorides or from the reaction of amines with chloroformates .Molecular Structure Analysis

The molecular structure of carbamates, in general, is represented by the formula R2NC(O)OR . For Methyl carbamate, the molecular weight is 75 g/mol .Chemical Reactions Analysis

Carbamates are known to form through the reaction of methanol and urea . They can also form in the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Physical and Chemical Properties Analysis

Methyl carbamate, a related compound, is a colourless solid with a density of 1.136 at 56 °C. It has a melting point of 52 °C and a boiling point of 177 °C. It is soluble in water at a concentration of 20 g/L .Scientific Research Applications

Carbamate Pesticides

Carbamates such as carbaryl, widely known by its trade name Sevin, are used as insecticides in agriculture. Carbaryl works by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous systems of insects. While highly effective in controlling pests, studies have also shown carbaryl's teratogenic effects on mammals, indicating its potential risks when used indiscriminately (Smalley, Curtis, & Earl, 1968).

Nanoparticle Carriers for Agricultural Chemicals

Research into polymeric and solid lipid nanoparticles for the sustained release of agricultural chemicals, including carbamate fungicides like carbendazim, aims to improve the efficiency and reduce the environmental impact of these compounds. Encapsulation in nanoparticles can modify the release profiles of fungicides, potentially reducing the required dosage and minimizing toxicity (Campos et al., 2015).

Analytical Methods for Carbamates

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), have been developed to detect low levels of carbaryl and its degradation products in various matrices. This is crucial for monitoring the presence of carbamate pesticides in food and the environment to ensure safety and compliance with regulatory standards (Ozhan, Topuz, & Alpertunga, 2003).

Organic Synthesis and Medicinal Chemistry

Carbamate compounds are also important in organic synthesis and medicinal chemistry for the development of new pharmaceuticals and materials. For example, the synthesis of tetrahydropyridines via phosphine-catalyzed annulation involves carbamate intermediates and showcases the versatility of carbamates in synthesizing complex organic molecules (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl (2,2-dichloro-1-tosylvinyl)carbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, depending on their specific structures . .

Mode of Action

For instance, some carbamates are known to bind to spindle microtubules and cause nuclear division blockade .

Biochemical Pathways

For example, degradation of certain carbamates in bacteria proceeds by the hydrolysis of the methyl carbamate side-chain to generate specific intermediates .

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes, which can impact their bioavailability .

Result of Action

Carbamates in general are known to have a variety of effects, such as inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Action Environment

It is known that environmental factors can influence the action of carbamates in general .

Biochemical Analysis

Biochemical Properties

Carbamates, such as Methyl (2,2-dichloro-1-tosylvinyl)carbamate, play a crucial role in biochemical reactions. They are known to interact with various enzymes, proteins, and other biomolecules. For instance, carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . The nature of these interactions is typically characterized by the formation and removal of carbamate groups under relatively mild conditions .

Cellular Effects

For example, some carbamates can inhibit cholinesterase, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Carbamates are known to exert their effects at the molecular level through various mechanisms. One common mechanism is the inhibition of enzymes. For instance, carbamates can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors .

Dosage Effects in Animal Models

For example, carbamate pesticides can induce deleterious effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .

Metabolic Pathways

Carbamates are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Properties

IUPAC Name |

methyl N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4S/c1-7-3-5-8(6-4-7)19(16,17)10(9(12)13)14-11(15)18-2/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKKCXUMAZWRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)

![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)

![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)

![4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2554650.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2554660.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)